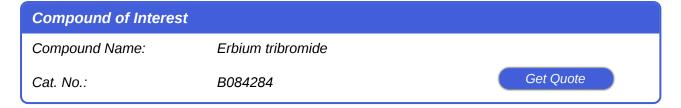


Electronic configuration and ground state of trivalent erbium ion

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide on the Electronic Configuration and Ground State of the Trivalent Erbium Ion (Er³+)

Introduction

The trivalent erbium ion (Er^{3+}) is a member of the lanthanide series and has garnered significant scientific and commercial interest due to its unique electronic structure. The partially filled 4f electron shell, shielded by the outer 5s and 5p electrons, gives rise to a rich system of sharp, well-defined energy levels. These properties make Er^{3+} a critical component in various applications, particularly in optical fiber communications, solid-state lasers, and upconversion phosphors.[1][2] The transition between the first excited state ($^4I_{13}/_2$) and the ground state ($^4I_{15}/_2$) at approximately 1.5 μ m is especially vital as it aligns with the low-loss window of silicabased optical fibers.[2] This guide provides a detailed examination of the electronic configuration of Er^{3+} and the theoretical determination of its ground state using Hund's rules.

Electronic Configuration of Er³⁺

The determination of the electronic configuration of an ion begins with the configuration of its neutral atomic state. Erbium (Er) has an atomic number (Z) of 68, meaning a neutral Er atom contains 68 electrons.[3]

The ground state electronic configuration of a neutral Erbium atom is: $1s^2 2s^2 2p^6 3s^2 3p^6 3d^{10} 4s^2 4p^6 4d^{10} 5s^2 5p^6 4f^{12} 6s^2[4]$



Or in shorthand notation, using the Xenon (Xe) core: [Xe] 4f12 6s2[5]

To form the trivalent ion, Er³⁺, the atom loses three of its most energetic electrons. The electrons in the outermost principal energy level (n=6) are removed first, followed by electrons from the next highest energy level. Therefore, the two 6s electrons and one 4f electron are removed.

This results in the electronic configuration for the trivalent erbium ion (Er^{3+}): $1s^2$ $2s^2$ $2p^6$ $3s^2$ $3p^6$ $3d^{10}$ $4s^2$ $4p^6$ $4d^{10}$ $5s^2$ $5p^6$ $4f^{11}$

In shorthand notation, the configuration for Er³⁺ is: [Xe] 4f¹¹[5][6]

Determination of the Ground State Term Symbol

The ground state of the Er³+ ion is described by a term symbol, expressed in the format 2S+1L_j, which is derived from the arrangement of the 11 electrons in the 4f subshell. The Russell-Saunders (L-S) coupling scheme is appropriate for lanthanide ions, as the spin-orbit coupling is weaker than the spin-spin and orbit-orbit interactions.[5][7] The ground state term symbol is determined by applying Hund's rules.

Hund's First Rule: Maximizing Spin Multiplicity (S)

Hund's first rule states that the term with the maximum spin multiplicity (2S+1) will have the lowest energy.[8] This corresponds to the arrangement with the maximum number of unpaired electrons. The 4f subshell has 7 orbitals ($m_1 = +3, +2, +1, 0, -1, -2, -3$). To accommodate 11 electrons, each of the 7 orbitals is first filled with a single electron (spin-up, $m_s = +1/2$). The remaining four electrons then pair up with electrons in the first four orbitals (spin-down, $m_s = -1/2$).

- Number of spin-up electrons = 7
- Number of spin-down electrons = 4
- Number of unpaired electrons = 7 4 = 3

The total spin quantum number (S) is the sum of the individual spin quantum numbers: $S = (7 \times +1/2) + (4 \times -1/2) = 7/2 - 4/2 = 3/2$



The spin multiplicity is calculated as 2S+1: Multiplicity = 2(3/2) + 1 = 4

Hund's Second Rule: Maximizing Orbital Angular Momentum (L)

For a given multiplicity, the term with the largest total orbital angular momentum quantum number (L) has the lowest energy.[8] L is calculated by summing the magnetic orbital quantum numbers (m_i) for all electrons.

- Sum of m₁ for the 7 spin-up electrons: (+3) + (+2) + (+1) + (0) + (-1) + (-2) + (-3) = 0
- Sum of m₁ for the 4 spin-down electrons: (+3) + (+2) + (+1) + (0) = 6
- Total L = 0 + 6 = 6

The value of L corresponds to a letter code: S (0), P (1), D (2), F (3), G (4), H (5), I (6), K (7)... For L = 6, the corresponding term letter is I.

Hund's Third Rule: Determining Total Angular Momentum (J)

For a given term (defined by S and L), the level with the lowest energy is determined by the total angular momentum quantum number (J).[8] The rule depends on the filling of the subshell:

- For subshells that are less than half-filled, J = |L S|.
- For subshells that are more than half-filled, J = L + S.

The 4f subshell of Er^{3+} contains 11 electrons, which is more than half-filled (a full 4f subshell holds 14 electrons). Therefore: J = L + S = 6 + 3/2 = 15/2

The Ground State Term Symbol of Er³⁺

Combining the results from Hund's rules gives the ground state term symbol for the trivalent erbium ion: ${}^4l_{15/2}[6]$

This ground state is 16-fold degenerate (2J+1=2(15/2)+1=16). In a crystal lattice, the crystal field can lift this degeneracy, splitting the ground state into a series of Stark levels.[2][9]



Summary of Quantitative Data

The key parameters for the trivalent erbium ion are summarized in the table below.

Parameter	Symbol	Value	Reference
Element	Er	-	[3]
Atomic Number	Z	68	[3]
Neutral Er Configuration	-	[Xe] 4f ¹² 6s ²	[4][5]
Trivalent Er³+ Configuration	-	[Xe] 4f ¹¹	[5][6]
Total Spin Quantum Number	S	3/2	[5]
Spin Multiplicity	2S+1	4	[6]
Total Orbital Angular Momentum	L	6	[5]
Term Letter	-	I	[6]
Total Angular Momentum	J	15/2	[5]
Ground State Term Symbol	² S ⁺¹ L _j	⁴ l ₁₅ / ₂	[5][6]

Experimental Protocols for Determination of Electronic Structure

The theoretical electronic structure of Er³⁺ is confirmed and refined through various spectroscopic techniques. These methods probe the energy differences between the ground state and the various excited states.

Absorption Spectroscopy



This is a fundamental technique used to map the excited energy levels of an ion.

- Methodology: A light source providing a broad spectrum of wavelengths is passed through a sample containing Er³⁺ ions (e.g., an Er-doped crystal or glass). As the light passes through, photons with energies that exactly match the energy difference between the ⁴I₁₅/₂ ground state and higher excited states (e.g., ⁴I₁₃/₂, ⁴I₁₁/₂, ⁴F₉/₂, etc.) are absorbed.[10] A detector measures the transmitted light intensity as a function of wavelength. The resulting absorption spectrum shows sharp dips corresponding to these electronic transitions.
- Data Analysis: The position of each absorption band reveals the energy of the corresponding excited state relative to the ground state. The absorption cross-section (σ_a) can be calculated from the absorbance using the Beer-Lambert law, providing quantitative information about the probability of a given transition.[10]

Photoluminescence (Emission) Spectroscopy

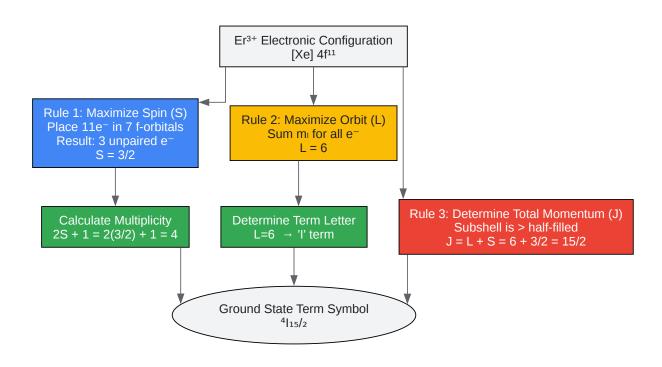
This technique characterizes the radiative transitions from excited states back down to lower energy levels.

- Methodology: The Er³+-containing sample is excited using a monochromatic light source, typically a laser, with a wavelength corresponding to a strong absorption band (e.g., 980 nm to excite the ⁴l¹¹/2 level). After excitation, the electrons relax non-radiatively to intermediate metastable states, most notably the ⁴l¹³/2 level. From this level, they decay radiatively to the ⁴l¹5/2 ground state, emitting photons.[1][10] This emitted light is collected and analyzed by a spectrometer to produce an emission spectrum.
- Data Analysis: The emission spectrum reveals the energy of the radiative transitions. For Er³+, the most prominent emission is centered around 1.54 μm, corresponding to the ⁴l₁₃/₂ → ⁴l₁₅/₂ transition.[1] The shape and peak position of the emission band are sensitive to the host material. The emission cross-section (σe) can be calculated from the absorption spectrum using the McCumber theory, which is crucial for predicting the potential optical gain of the material.[1]

Visualization of Ground State Determination

The logical workflow for determining the ground state of Er³⁺ using Hund's rules is depicted in the following diagram.





Click to download full resolution via product page

Caption: Logical workflow for determining the Er³⁺ ground state term symbol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. tandfonline.com [tandfonline.com]
- 2. znaturforsch.com [znaturforsch.com]
- 3. Periodic Table of Elements: Erbium Er (EnvironmentalChemistry.com) [environmentalchemistry.com]







- 4. WebElements Periodic Table » Erbium » properties of free atoms [winter.group.shef.ac.uk]
- 5. lehigh.edu [lehigh.edu]
- 6. brainly.com [brainly.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. znaturforsch.com [znaturforsch.com]
- 10. Optica Publishing Group [opg.optica.org]
- To cite this document: BenchChem. [Electronic configuration and ground state of trivalent erbium ion]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b084284#electronic-configuration-and-ground-state-of-trivalent-erbium-ion]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com